2,3-Dichlorophenol
Overview
Description
2,3-Dichlorophenol is a chlorinated derivative of phenol with the molecular formula C₆H₄Cl₂O. It is a colorless to pale yellow crystalline solid with a phenolic odor. This compound is one of the six isomers of dichlorophenol, which are used in various industrial applications .
Mechanism of Action
Target of Action
2,3-Dichlorophenol (2,3-DCP) is a chlorinated derivative of phenol Chlorophenols in general are known to interact with various enzymes and proteins in organisms, altering their function and leading to toxic effects .
Mode of Action
It’s known that chlorophenols can cause toxicity by interacting with cellular components, potentially disrupting normal cellular functions
Biochemical Pathways
Chlorophenols, including 2,3-DCP, can be degraded by bacteria through specific metabolic pathways . For instance, the bacterium Desulfitobacterium hafniense can reductively dechlorinate 2,3-DCP . The spontaneous electric field of tourmaline affects the charge distribution of 2,3-DCP and is more conducive to the generation of 2-chlorophenol .
Pharmacokinetics
Like other chlorophenols, it is likely to be absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Chlorophenols in general are known to be toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-DCP. For instance, the presence of tourmaline, a natural ore that can generate a spontaneous electric field, can affect the reductive dechlorination pathway of 2,3-DCP .
Biochemical Analysis
Biochemical Properties
It is known that chlorinated phenols, including 2,3-Dichlorophenol, can be degraded by various microbial groups including bacteria, fungi, actinomycetes, and yeast . This suggests that this compound may interact with various enzymes and proteins involved in microbial metabolism .
Cellular Effects
It has been observed that cells can break down different chlorophenol mixtures, including this compound . This suggests that this compound may have an impact on cellular metabolism and potentially influence cell signaling pathways and gene expression.
Molecular Mechanism
It is known that chlorophenols can be metabolized by microorganisms through various enzymatic reactions . This suggests that this compound may interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that chlorophenols can be degraded by microorganisms over time . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with different dosages in animal models . This suggests that this compound may have threshold effects and potentially toxic or adverse effects at high doses.
Metabolic Pathways
It is known that 2,4-D, a similar compound, undergoes various transformations in plants, and its predominant metabolic pathways and rates vary with different plant species . This suggests that this compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that chlorophenols can be transported and distributed within cells and tissues . This suggests that this compound may interact with transporters or binding proteins and could potentially affect its localization or accumulation.
Subcellular Localization
It is known that the prediction of protein subcellular localization is of great relevance for proteomics research . This suggests that this compound may have effects on the activity or function of proteins at the subcellular level.
Preparation Methods
2,3-Dichlorophenol can be synthesized through several methods:
Synthetic Routes: One common method involves the sulfonation of 1,2,3-trichlorobenzene to form a sulfonic acid salt, followed by high-pressure hydrolysis to produce 3,4-dichloro-2-hydroxybenzenesulfonic acid.
Industrial Production: Industrially, this compound is produced through similar synthetic routes, often involving chlorination of phenol or other chlorinated intermediates under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,3-Dichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of chlorinated quinones or other oxidized products.
Reduction: Reduction reactions can convert this compound to less chlorinated phenols or even to phenol itself, depending on the reducing agent and conditions used.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions.
Scientific Research Applications
2,3-Dichlorophenol has several applications in scientific research:
Biology: In biological research, it is used to study the effects of chlorinated phenols on microbial and enzymatic activities.
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of various medicinal compounds.
Industry: It is employed in the production of pesticides, disinfectants, and other industrial chemicals.
Comparison with Similar Compounds
2,3-Dichlorophenol is one of six isomers of dichlorophenol, each with unique properties and applications:
Similar Compounds: The other isomers include 2,4-dichlorophenol, 2,5-dichlorophenol, 2,6-dichlorophenol, 3,4-dichlorophenol, and 3,5-dichlorophenol.
Uniqueness: Compared to its isomers, this compound has distinct reactivity and applications due to the position of the chlorine atoms on the phenol ring.
Properties
IUPAC Name |
2,3-dichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPSXRYVXUPCOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O | |
Record name | 2,3-DICHLOROPHENOL | |
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DSSTOX Substance ID |
DTXSID7025001 | |
Record name | 2,3-Dichlorophenol | |
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Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3-dichlorophenol appears as brown crystals (from ligroin, benzene). Taste threshold concentration 0.00004 mg/L. Odor threshold concentration 0.03 mg/L. (NTP, 1992), Brown solid; [CAMEO] | |
Record name | 2,3-DICHLOROPHENOL | |
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Record name | 2,3-Dichlorophenol | |
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Boiling Point |
403 °F at 760 mmHg (NTP, 1992), 206 °C | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, ligroin, In water, 3,600 mg/L at 25 °C | |
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Vapor Pressure |
0.05 [mmHg], 0.058 mm Hg at 25 °C | |
Record name | 2,3-Dichlorophenol | |
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Mechanism of Action |
Chlorine atoms on the ortho-position weakened the activity of mono and dichlorophenols as oxidative inhibitors. /Mono and dichlorophenols/, Chlorinated phenols ... Are very effective (in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/ | |
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Impurities |
... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/ | |
Record name | 2,3-DICHLOROPHENOL | |
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Color/Form |
Crystals from ligroin and benzene | |
CAS No. |
576-24-9, 25167-81-1 | |
Record name | 2,3-DICHLOROPHENOL | |
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Record name | Phenol, 2,3-dichloro- | |
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Melting Point |
136 to 140 °F (NTP, 1992), 58 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Yes, 2,3-Dichlorophenol can be biodegraded under both aerobic and anaerobic conditions. Research has shown that certain bacterial species, including those belonging to the Dehalococcoides, Desulfitobacterium, and Pseudomonas genera, are capable of reductively dechlorinating this compound. [, , , ] This process often uses this compound as an electron acceptor, leading to the formation of less chlorinated phenols and ultimately, phenol. [, , ]
A: Dehalococcoides strains utilize reductive dehalogenases (RDases), specifically the PceA enzyme, for this compound dechlorination. [, ] This process prefers ortho-position chlorine removal, although meta- and para-chlorine removal has also been observed. [] Interestingly, this compound can sustain the growth of Dehalococcoides strain CBDB1, indicating its role as an electron acceptor for respiration. []
A: No, there are differences in dechlorination patterns among Dehalococcoides strains. While strain CBDB1 can remove chlorines from various positions on the phenol ring, strain 195 primarily removes ortho chlorine substituents. [] This highlights the diversity in RDase genes and substrate specificities within this bacterial genus. [, , , ]
A: Yes, the composition of microbial communities influences this compound dechlorination. Studies have shown that different monochlorophenol-enriched consortia exhibit distinct dechlorination patterns for dichlorophenols. [] For instance, a 2-chlorophenol-enriched consortium could dechlorinate this compound and 2,6-dichlorophenol, while a 3-chlorophenol-enriched consortium could dechlorinate all dichlorophenol isomers. []
A: Yes, environmental conditions like salinity and sulfate concentration can significantly affect dechlorination rates. For instance, a study on estuarine sediment microcosms showed optimal this compound dechlorination under specific salinity and sulfate conditions, highlighting the importance of considering environmental factors for bioremediation strategies. [, ]
ANone: The molecular formula of this compound is C6H4Cl2O, and its molecular weight is 163.00 g/mol.
A: Several analytical techniques are employed to detect and quantify this compound in various matrices. Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used to identify and quantify this compound and its degradation products. [, , ] High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) detectors, is also employed for the analysis of this compound in environmental and biological samples. [, ]
A: Several advanced oxidation processes (AOPs) effectively degrade this compound. The Photo-Fenton process, involving hydrogen peroxide and iron catalysts under UV irradiation, exhibits high efficiency in degrading this compound, surpassing UV/H2O2 and Fenton processes. [, ] Other AOPs like potassium persulfate oxidation in pressurized hot water have also demonstrated effectiveness in degrading this compound. [, ]
A: Various factors influence the degradation efficiency of this compound. In the Photo-Fenton process, pH and initial this compound concentration play significant roles, with acidic pH and lower initial concentrations favoring degradation. [, ] The type and concentration of catalysts, reaction temperature, and the presence of radical scavengers also impact the degradation efficiency. [, , ]
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